molecular formula C19H21ClN6O6S B14745261 ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate

((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate

Cat. No.: B14745261
M. Wt: 496.9 g/mol
InChI Key: ICVINJWKAAGGFN-URQYDQELSA-N
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Description

The compound ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a sulfamate group. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the indene moiety through a nucleophilic substitution reaction. The tetrahydrofuran ring is then constructed via a cyclization reaction, and the final step involves the addition of the sulfamate group under mild conditions to avoid degradation of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

    Reduction: The chlorinated purine base can be reduced to form a dechlorinated derivative.

    Substitution: The chloro group on the purine base can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the chloro group can produce a variety of substituted purine derivatives.

Scientific Research Applications

((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s ability to interact with nucleic acids makes it a candidate for studies on DNA and RNA binding.

    Medicine: Its structural similarity to certain antiviral and anticancer agents suggests potential therapeutic applications.

    Industry: The compound’s unique chemical properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate exerts its effects is likely related to its interaction with biological macromolecules. The purine base can form hydrogen bonds with nucleic acids, while the indene moiety may interact with hydrophobic pockets in proteins. The sulfamate group can participate in covalent modifications of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Cladribine: A synthetic purine analog used in the treatment of certain cancers.

    Indinavir: An antiviral drug with an indene moiety similar to that in the compound.

Uniqueness

The uniqueness of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate lies in its combination of a purine base, an indene moiety, and a sulfamate group, which together confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C19H21ClN6O6S

Molecular Weight

496.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[2-chloro-6-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

InChI

InChI=1S/C19H21ClN6O6S/c20-19-24-16(23-11-6-5-9-3-1-2-4-10(9)11)13-17(25-19)26(8-22-13)18-15(28)14(27)12(32-18)7-31-33(21,29)30/h1-4,8,11-12,14-15,18,27-28H,5-7H2,(H2,21,29,30)(H,23,24,25)/t11-,12+,14+,15+,18+/m0/s1

InChI Key

ICVINJWKAAGGFN-URQYDQELSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C(=NC(=N3)Cl)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COS(=O)(=O)N)O)O

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC(=N3)Cl)N(C=N4)C5C(C(C(O5)COS(=O)(=O)N)O)O

Origin of Product

United States

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